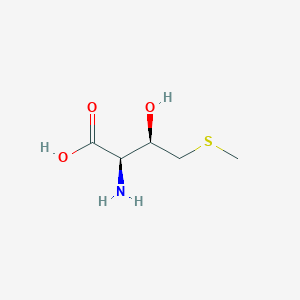
(2R,3R)-2-Amino-3-hydroxy-4-methylsulfanylbutanoic acid
Description
Octacosanol is a natural compound that belongs to the class of long-chain fatty alcohols. It is commonly found in various plant waxes, including wheat germ oil, rice bran oil, and sugarcane wax . This compound has gained significant attention in the field of nutrition and supplements due to its potential health benefits, such as improving exercise performance, enhancing brain function, and supporting cardiovascular health .
Properties
CAS No. |
119593-66-7 |
|---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
InChI Key |
GFJWMGGGLQICCP-IUYQGCFVSA-N |
SMILES |
CSCC(C(C(=O)O)N)O |
Isomeric SMILES |
CSC[C@@H]([C@H](C(=O)O)N)O |
Canonical SMILES |
CSCC(C(C(=O)O)N)O |
Synonyms |
D-Threonine, 4-(methylthio)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Octacosanol can be synthesized through various methods. One efficient synthetic method involves the preparation of 1-octacosanol from commercially available lipid-based intermediates such as sebacic acid (decanedioic acid) and stearyl alcohol . The key step in this synthesis is the preparation of tert-butyl esters, followed by reduction to yield octacosanol.
Industrial Production Methods: Industrial production of octacosanol often involves extraction from natural sources. Common methods include Soxhlet extraction and supercritical fluid extraction . These methods are used to extract octacosanol from plant waxes, such as sugarcane wax, wheat germ oil, and rice bran oil .
Chemical Reactions Analysis
Types of Reactions: Octacosanol undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Oxidation: Octacosanol can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of octacosanol can be achieved using reducing agents like lithium aluminum hydride.
Esterification: Octacosanol can be esterified with fatty acids, such as linoleic acid, using catalysts like ionic liquids.
Major Products:
Oxidation: Produces octacosanoic acid.
Reduction: Maintains the primary alcohol structure.
Esterification: Forms esters like octacosanol linoleate.
Scientific Research Applications
Octacosanol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other long-chain fatty alcohols and esters.
Mechanism of Action
Octacosanol exerts its effects through various molecular targets and pathways:
Lipid Metabolism: Inhibits endogenous cholesterol biosynthesis and enhances low-density lipoprotein catabolism.
Neurological Effects: Enhances memory and cognitive function by increasing blood flow to the brain and enhancing neurotransmitter production.
Anti-inflammatory and Antioxidant Effects: Regulates multiple signaling pathways, such as AMPK, PI3K/Akt, and MAPK/NF-κB.
Comparison with Similar Compounds
Octacosanol is often compared with other long-chain fatty alcohols and policosanols:
Policosanol: A mixture of long-chain fatty alcohols, with octacosanol being the major component.
Ergosterol: Another long-chain fatty alcohol with similar lipid-lowering effects.
Sphingomyelin: A lipid molecule with roles in cellular signaling and membrane structure.
Uniqueness: Octacosanol stands out due to its high stability, encouraging biological activities, and wide range of health benefits, making it a valuable compound in both research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


